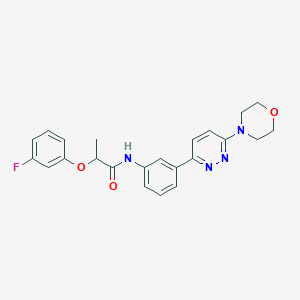
2-(3-fluorophenoxy)-N-(3-(6-morpholinopyridazin-3-yl)phenyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-fluorophenoxy)-N-(3-(6-morpholinopyridazin-3-yl)phenyl)propanamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug development. It is a selective inhibitor of the protein kinase B (PKB/Akt) pathway, which is involved in various cellular processes such as cell growth, survival, and metabolism. In
Aplicaciones Científicas De Investigación
Neurokinin-1 Receptor Antagonists
Research into neurokinin-1 (NK1) receptor antagonists has led to the development of compounds with potential clinical applications in treating emesis (nausea and vomiting) and depression. One such compound demonstrated high affinity and effectiveness in pre-clinical tests, highlighting the potential for similar compounds in therapeutic applications (Harrison et al., 2001).
Selective Androgen Receptor Modulators
Another area of interest is the development of selective androgen receptor modulators (SARMs) for treating androgen-dependent diseases. A study on the pharmacokinetics and metabolism of S-1, a potent SARM, in rats demonstrated its potential therapeutic benefits for conditions like benign hyperplasia (Wu et al., 2006).
Antitumor Agents
The synthesis and evaluation of 2-phenylquinolin-4-ones have led to the identification of compounds with significant anticancer activity. These compounds, including derivatives with fluorophenyl groups, have shown promising results in preclinical studies, suggesting their potential as new anticancer drug candidates (Chou et al., 2010).
Malaria Treatment
Compounds based on aminoacetamide scaffolds have been explored for their antimalarial properties. A particular compound demonstrated low-nanomolar activity against malaria parasites, indicating the potential of such molecules in developing new antimalarial drugs (Norcross et al., 2019).
Propiedades
IUPAC Name |
2-(3-fluorophenoxy)-N-[3-(6-morpholin-4-ylpyridazin-3-yl)phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23FN4O3/c1-16(31-20-7-3-5-18(24)15-20)23(29)25-19-6-2-4-17(14-19)21-8-9-22(27-26-21)28-10-12-30-13-11-28/h2-9,14-16H,10-13H2,1H3,(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCTRADULSMOSDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=CC(=C1)C2=NN=C(C=C2)N3CCOCC3)OC4=CC(=CC=C4)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23FN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-fluorophenoxy)-N-(3-(6-morpholinopyridazin-3-yl)phenyl)propanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


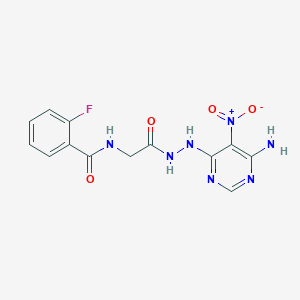
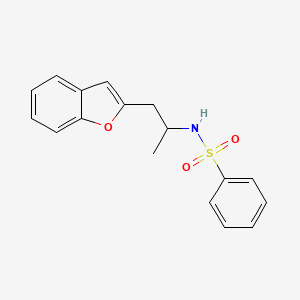
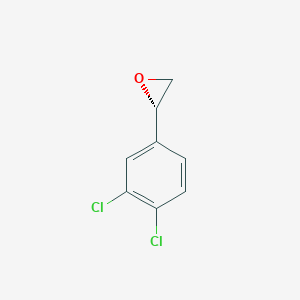

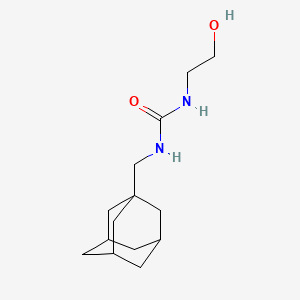
![(E)-N'-(3-(N,N-diethylsulfamoyl)phenyl)-1H-benzo[d]imidazole-2-carbohydrazonoyl cyanide](/img/structure/B2813811.png)
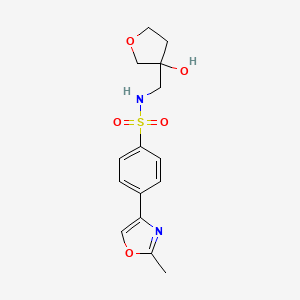
![{[2-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethyl]carbamoyl}methyl 2-chloropyridine-3-carboxylate](/img/structure/B2813813.png)
![4-Ethyl-5-fluoro-6-[2-(1-methylpyrazol-4-yl)piperidin-1-yl]pyrimidine](/img/structure/B2813816.png)
![N-(4-chlorobenzo[d]thiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2813817.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-(3-tosyl-1H-indol-1-yl)acetamide](/img/structure/B2813820.png)
![1-[7-(4-methylbenzoyl)-2H-[1,3]dioxolo[4,5-g]quinolin-8-yl]piperidine hydrochloride](/img/structure/B2813821.png)
![N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-phenoxyacetamide](/img/structure/B2813822.png)